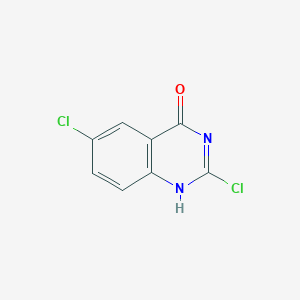
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is a chiral compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is particularly notable for its applications in asymmetric synthesis and as a resolving agent in the separation of enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt typically involves the reaction of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine with L-Tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired salt. The reaction mixture is then subjected to crystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of high-purity chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt involves its interaction with molecular targets through chiral recognition. The compound can form specific interactions with enzymes, receptors, and other biomolecules, leading to enantioselective effects. These interactions are mediated by hydrogen bonding, van der Waals forces, and steric interactions, which contribute to the compound’s unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt
- (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt
- ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt
Uniqueness
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in applications requiring high chiral purity and selectivity, such as in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
(3S)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-pyrrolidin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXFENQYWZZQMX-FWQMQHHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@H](C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)

![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)




![((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B7854127.png)






